

An In-Depth Technical Guide to the Physicochemical Characteristics of C14 Guerbet Alcohols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Hexyl-1-octanol*

Cat. No.: *B011351*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guerbet alcohols, named after their discoverer Marcel Guerbet, are β -branched primary alcohols with a characteristically high molecular weight and unique physical properties.^[1] This guide focuses specifically on the C14 Guerbet alcohols, a group of isomers that includes 2-pentylnonan-1-ol and **2-hexyl-1-octanol**. Their distinctive branched structure confers a range of desirable attributes, including low melting points, high boiling points, and excellent thermal and oxidative stability, making them of significant interest in various fields, particularly in cosmetics, lubricants, and increasingly, in pharmaceutical and drug development applications.^{[2][3]}

Unlike their linear counterparts, which are typically waxy solids at room temperature, C14 Guerbet alcohols are liquids, a property that makes them valuable as emollients, solvents, and viscosity modifiers.^[4] This guide provides a comprehensive overview of the core physicochemical characteristics of C14 Guerbet alcohols, detailing their synthesis, structure, and key properties. It also outlines the standardized experimental protocols for their characterization, offering a foundational resource for researchers and professionals working with these versatile compounds.

Synthesis and Molecular Structure

The synthesis of Guerbet alcohols is achieved through the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst.^[1] The reaction proceeds through a series of steps, including dehydrogenation to an aldehyde, an aldol condensation, dehydration, and subsequent hydrogenation.^[3]

For a C14 Guerbet alcohol, the reaction typically involves the dimerization of a C7 primary alcohol. The resulting structure is a primary alcohol with a branch at the β -carbon. The IUPAC name for one such isomer is 2-pentylnonan-1-ol.^[5]

Caption: Synthesis of C14 Guerbet alcohol and its molecular structure.

Physicochemical Properties

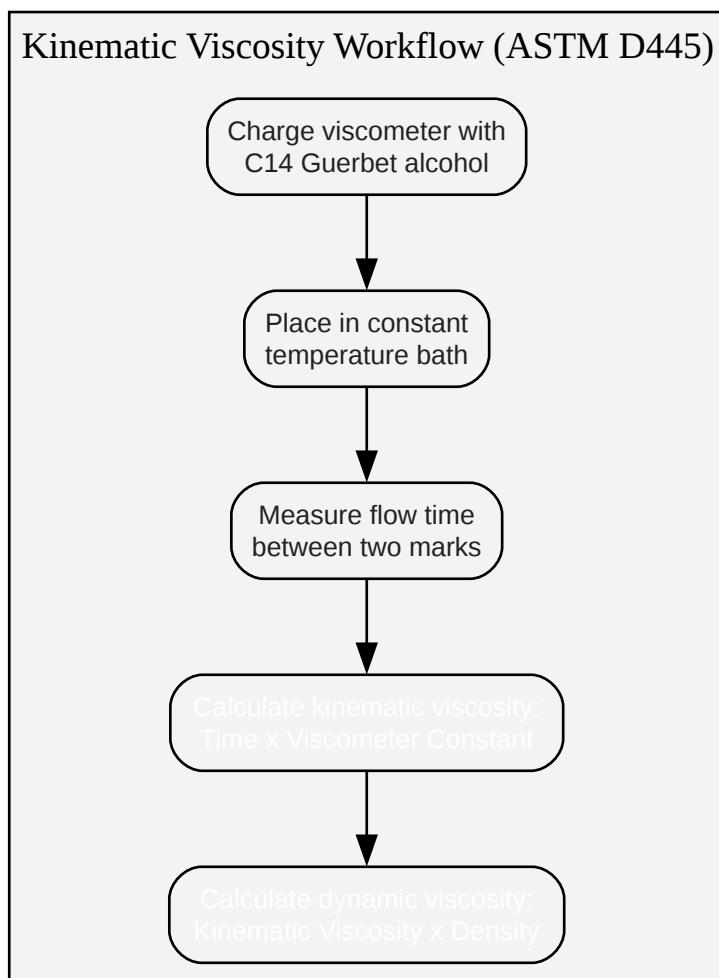
The unique branched structure of C14 Guerbet alcohols gives rise to a distinct set of physicochemical properties that are summarized in the table below. Where specific data for 2-pentylnonan-1-ol is not readily available, data for the closely related isomer **2-hexyl-1-octanol** is provided as a representative example.

Property	Typical Value (C14 Guerbet Alcohol)	Test Method
Molecular Formula	C14H30O	-
Molecular Weight	214.39 g/mol [6]	-
Appearance	Clear, colorless liquid [4]	Visual
Melting Point	13.0 °C (for 2-hexyl-1-octanol) [7]	ASTM D97 [6]
Boiling Point	162 °C @ 15 mmHg (for 2-hexyl-1-octanol) [8]	ASTM D1078
Density	~0.835 - 0.845 g/cm ³ at 20°C [9]	ASTM D4052
Kinematic Viscosity	~40 - 50 mPa.s at 20°C (for C16 Guerbet alcohol) [9]	ASTM D445 [8]
Flash Point	56 °C (for 2-hexyl-1-octanol) [7]	ASTM D93
Water Solubility	Very low (estimated)	OECD 105 [10]
logP (Octanol/Water)	~5.9 (computed for 2-pentylnonan-1-ol) [5]	OECD 117 [11]

Experimental Protocols

1. Determination of Melting Point (Pour Point)

The pour point is a useful indicator of the temperature at which a liquid becomes semi-solid and loses its flow characteristics. For Guerbet alcohols, which can have low melting points, this is a critical parameter. The standard method for this determination is ASTM D97.[\[6\]](#)


- Apparatus: Test jar, thermometer, cooling bath.
- Procedure:
 - The sample is heated to a specified temperature to ensure it is completely liquid and free of any thermal memory.

- The sample is then cooled at a specified rate in a cooling bath.
- At intervals of 3°C, the test jar is removed and tilted to ascertain whether the liquid flows.
- The pour point is recorded as the lowest temperature at which movement of the specimen is observed, plus 3°C.[6]

2. Determination of Kinematic Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a key parameter for applications such as lubricants and emollients. The kinematic viscosity of C14 Guerbet alcohols can be determined using ASTM D445.[8]

- Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
- Procedure:
 - The viscometer is charged with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.
 - The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.
 - The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[8]
 - The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[8]

[Click to download full resolution via product page](#)

Caption: Workflow for determining the kinematic viscosity of C14 Guerbet alcohol.

3. Determination of Water Solubility

Given their long alkyl chains, C14 Guerbet alcohols are expected to have very low water solubility. The OECD Guideline 105 provides methods for determining the water solubility of substances with low solubility.[\[10\]](#)

- Method: Flask Method or Column Elution Method.
- Procedure (Flask Method):

- An excess amount of the C14 Guerbet alcohol is added to a flask containing purified water.
- The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- The solution is then centrifuged or filtered to separate the undissolved alcohol.
- The concentration of the dissolved alcohol in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC).

Spectral Analysis

Spectroscopic techniques are essential for confirming the molecular structure and assessing the purity of C14 Guerbet alcohols.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a C14 Guerbet alcohol will exhibit characteristic absorption bands for its functional groups.

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group involved in hydrogen bonding.[12]
- C-H Stretch: Strong absorptions in the 2850-2960 cm^{-1} region are due to the stretching vibrations of the C-H bonds in the alkyl chains.[13]
- C-O Stretch: A distinct absorption band in the 1000-1260 cm^{-1} range corresponds to the C-O stretching vibration of the primary alcohol.[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR:

- The protons on the carbon bearing the hydroxyl group (-CH₂OH) typically appear as a triplet around 3.5-3.8 ppm.[14]
- The proton of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[14]
- The methine proton at the branch point (-CH-) will be found further downfield than the other alkyl protons.
- The numerous protons of the alkyl chains will produce a complex set of overlapping signals in the upfield region (0.8-1.6 ppm).[14]

- ¹³C NMR:
 - The carbon attached to the hydroxyl group (-CH₂OH) will resonate in the range of 60-70 ppm.[15]
 - The carbon at the branch point will also have a characteristic chemical shift.
 - The carbons of the long alkyl chains will appear in the 10-40 ppm region.[14]

Stability, Safety, and Applications

Thermal and Oxidative Stability

The branched structure of Guerbet alcohols contributes to their enhanced thermal and oxidative stability compared to their linear isomers.[3] This stability is crucial for applications where the alcohol may be exposed to high temperatures or oxidative environments.

- Experimental Protocol (Rancimat Method):
 - The Rancimat method is an accelerated aging test that measures the oxidative stability of an organic substance.[16]
 - A stream of air is passed through the heated C14 Guerbet alcohol sample.
 - As the alcohol oxidizes, volatile acidic byproducts are formed.

- These byproducts are collected in a vessel containing deionized water, and the change in conductivity of the water is measured over time.
- The induction time, which is the time taken for a rapid increase in conductivity, is a measure of the oxidative stability.[\[16\]](#)

Biodegradability and Toxicological Profile

Guerbet alcohols are generally considered to be readily biodegradable.[\[17\]](#) Their low water solubility can limit their bioavailability and thus their acute toxicity to aquatic organisms.[\[18\]](#) Safety data for ethoxylated C12-14 alcohols suggest they may cause skin and eye irritation.[\[19\]](#) A full toxicological assessment should be conducted for any specific application, particularly in drug development.

Applications in Research and Drug Development

The favorable physicochemical properties of C14 Guerbet alcohols make them attractive for a variety of applications in the pharmaceutical and cosmetic industries:

- Emollients and Skin Feel Modifiers: Their liquid nature and low irritation potential make them excellent emollients in topical formulations.[\[20\]](#)
- Solvents for Poorly Soluble Drugs: Their lipophilic character allows them to act as solvents or co-solvents for hydrophobic active pharmaceutical ingredients (APIs) in liquid and semi-solid dosage forms.
- Excipients in Nanoformulations: They can be used as an oil phase in the formation of emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of APIs.
- Raw Materials for Synthesis: C14 Guerbet alcohols serve as starting materials for the synthesis of various esters and other derivatives with tailored properties for specific applications.[\[21\]](#)

Conclusion

C14 Guerbet alcohols represent a class of versatile compounds with a unique combination of physicochemical properties derived from their branched-chain structure. Their liquidity at room temperature, low volatility, and high stability make them valuable excipients and intermediates for researchers, scientists, and drug development professionals. A thorough understanding of their characteristics, as outlined in this guide, is essential for their effective utilization in the development of innovative and high-performing products.

References

- ASTM D97-17b, Standard Test Method for Pour Point of Petroleum Products, ASTM Intern
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
- ISOFOL C - Guerbet Alcohols Sasol Performance Chemicals. (n.d.).
- OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
- Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (n.d.).
- Alcohols | OpenOChem Learn. (n.d.).
- ASTM D445-17, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)
- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025).
- Guerbet reaction - Wikipedia. (n.d.).
- infrared spectrum of 2-methylpropan-1-ol C4H10O (CH₃)₂CHCH₂OH. (n.d.).
- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022).
- Guerbet Compounds – AOCS. (2019).
- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025).
- 2-Pentylnonan-1-ol | C14H30O | CID 220120 - PubChem. (n.d.).
- 14.11: H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025).
- Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures - MDPI. (2020).
- differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022).
- Environmental Safety of the Use of Major Surfactant Classes in North America - PMC. (n.d.).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017).
- Safety Data Sheet: Alcohols, C12-14, ethoxylated, sulfates, sodium salts - Chemos GmbH&Co.KG. (2019).
- US6365629B1 - Fatty acid esters of aromatic alcohols and their use in cosmetic formulations - Google Patents. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024).
- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.).
- Guerbet Alcohol G 16 - Dowpol Chemical International Corp. (n.d.).
- Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - MDPI. (2026).
- FATTY ALCOHOLS - Ataman Kimya. (n.d.).
- 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022).
- Accelerated oxidation tests: the Rancimat method - Btsa. (n.d.).
- Qualitative Tier 2 Assessment - Santos. (n.d.).
- Rancimat Method for the Oxidation Stability of Fats and Oils - News-Medical.Net. (2019).
- 2-Pentyn-1-ol | C5H8O | CID 80421 - PubChem. (n.d.).
- FTIR spectrum of liquid decanol C10H21OH. | Download Scientific Diagram - ResearchGate. (n.d.).
- 2-Phenylpentan-1-ol | C11H16O | CID 13130288 - PubChem. (n.d.).
- Determining Stability-Based Value of Natural Oils with the Rancimat Test - AZoM. (2020).
- 1-Pentanol - Wikipedia. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. 2-Pentynonan-1-ol | C14H30O | CID 220120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hexyl-1-octanol | C14H30O | CID 545551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-HEXYL-1-OCTANOL | 19780-79-1 [chemicalbook.com]

- 9. Guerbet Alcohol G 16 - Guerbet Alcohol - Dowpol Chemical International Corp. [en.dowpol.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Hexyl-1-octanol (CAS 19780-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Alcohols | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. btsa.com [btsa.com]
- 17. santos.com [santos.com]
- 18. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemos.de [chemos.de]
- 20. mdpi.com [mdpi.com]
- 21. US6365629B1 - Fatty acid esters of aromatic alcohols and their use in cosmetic formulations - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Characteristics of C14 Guerbet Alcohols]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011351#physicochemical-characteristics-of-c14-guerbet-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com